Benzyl bis(2-hydroxyethyl)carbamate
Overview
Description
Benzyl bis(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C12H17NO4. It is a type of carbamate, which is a category of organic compounds formally derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Benzyl bis(2-hydroxyethyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They are essential for the synthesis of peptides .
Mode of Action
The compound acts as a protecting group for amines during the synthesis of peptides . It can be installed and removed under relatively mild conditions . After N-alkylation, the carbamate group is removable with Lewis acids .
Biochemical Pathways
The primary biochemical pathway involved with this compound is the peptide synthesis pathway . The compound serves as a protective agent for amines, preventing unwanted reactions during the synthesis process . Once the peptide synthesis is complete, the carbamate group can be removed, revealing the original amine .
Pharmacokinetics
It is known that the compound is soluble in organic solvents and moderately soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with protected amines . This allows for the controlled formation of peptide bonds, which is crucial in the creation of proteins and other biological molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and availability in different environments . Furthermore, the conditions under which the carbamate group is removed (e.g., the presence of Lewis acids ) can also impact the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl bis(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl bis(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl bis(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, coatings, and other materials.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-hydroxyethyl)carbamate: A related compound with similar chemical properties but different applications.
Ethyl N-(2-hydroxyethyl)carbamate: Another carbamate derivative with distinct uses in organic synthesis and research.
Uniqueness
Benzyl bis(2-hydroxyethyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
benzyl N,N-bis(2-hydroxyethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-8-6-13(7-9-15)12(16)17-10-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMILQCFDHNPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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